5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

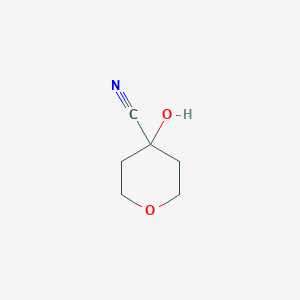

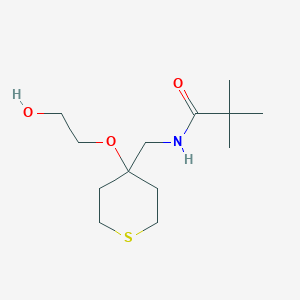

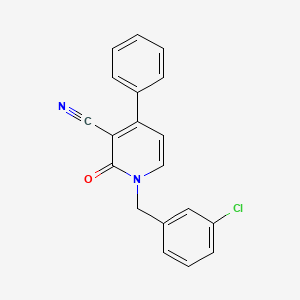

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C15H16F3NO2 and a molecular weight of 299.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F)C . This indicates that the compound contains a cyclohexenone ring with two methyl groups at the 5-position, an amino group attached to a 4-(trifluoromethoxy)phenyl group at the 3-position .Applications De Recherche Scientifique

Catalytic Activity in Synthesis

Research indicates that derivatives of 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one can be synthesized to create stable cyclic (alkyl)(amino)carbenes. These carbenes have been used as ligands for transition metal-based catalysts, demonstrating efficiency in the gold(I)-catalyzed hydroamination of internal alkynes. This catalytic activity expands the scope for synthesizing 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, highlighting its potential in organic synthesis and catalysis (Zeng et al., 2009).

Photochemical Generation and Reactivity

The photochemical generation and reactivity of related phenyl cations have been explored, revealing insights into the photostability and photoheterolysis of chloroanilines. These studies contribute to our understanding of photo-induced reactions in polar media, offering potential applications in photochemistry and the synthesis of complex organic molecules (Guizzardi et al., 2001).

Lewis Acid Catalysis

Investigations into tetraarylstibonium cations derived from similar chemical structures have shed light on their use as Lewis acid catalysts in the cycloaddition of oxiranes and isocyanates. This research underscores the influence of catalyst structure on reactivity and selectivity, indicating potential applications in catalysis and synthetic chemistry (Yang et al., 2018).

Antimicrobial Activity

Some derivatives have been studied for their antimicrobial activity, with novel compounds showing promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings point to potential applications in the development of new antimicrobial agents (Ghorab et al., 2017).

Nanoparticle Synthesis

Research on the synthesis and applications of CoFe2O4 nanoparticles for multicomponent reactions, including those involving derivatives of this compound, demonstrates the potential of these materials in green chemistry and catalysis. The high surface area and small size of these nanoparticles enhance their catalytic properties, offering a sustainable approach to chemical synthesis (Rajput & Kaur, 2013).

Propriétés

IUPAC Name |

5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-14(2)8-11(7-12(20)9-14)19-10-3-5-13(6-4-10)21-15(16,17)18/h3-7,19H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMNYOSFPWUYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2986359.png)

![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)

![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)